molecular formula C23H26N2O4S2 B2864138 Ethyl 3-{[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate CAS No. 941962-23-8

Ethyl 3-{[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate

Cat. No.: B2864138
CAS No.: 941962-23-8
M. Wt: 458.59
InChI Key: AYVFNYOGUWCUFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-{[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate is a complex organic compound that features a benzothiophene core, a piperazine ring, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-{[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate typically involves multiple steps:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.

    Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine derivatives and appropriate sulfonyl chlorides.

    Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and acid catalysts.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Ethyl 3-{[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.

    Biological Studies: It is used in research exploring its interactions with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of Ethyl 3-{[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the benzothiophene core may interact with various enzymes. These interactions can modulate biological pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-{[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate: shares similarities with other benzothiophene derivatives and piperazine-containing compounds.

    Benzothiophene Derivatives: These compounds are known for their diverse biological activities, including anti-inflammatory and anticancer properties.

    Piperazine Derivatives: Widely used in pharmaceuticals, these compounds exhibit a range of activities, from antipsychotic to antiviral effects.

Biological Activity

Ethyl 3-{[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate (CAS: 941962-23-8) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C23H26N2O4S, with a molecular weight of 458.6 g/mol. The structure features a benzothiophene core substituted with a piperazine moiety, which is known to influence its biological properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include sulfonation and esterification processes. These methods have been optimized to yield high purity (>95%) products suitable for biological testing .

Antitumor Activity

Recent studies have demonstrated that this compound exhibits significant antitumor activity. Specifically, it has been evaluated against various cancer cell lines, including MCF-7 (breast cancer) and others:

  • IC50 Values : The compound showed an IC50 range from 23.2 to 49.9 μM for the most active derivatives, indicating potent antiproliferative effects .

The mechanism underlying its antitumor activity appears to involve:

  • Induction of Apoptosis : Flow cytometry analyses indicated that treatment with this compound results in increased early and late apoptosis in MCF-7 cells. The percentage of cells in early apoptosis was significantly higher compared to untreated controls .
  • Cell Cycle Arrest : The compound induced G2/M phase cell-cycle arrest, suggesting it interferes with the normal cell cycle progression. This was evidenced by a notable increase in the proportion of cells in these phases following treatment .

Neuropharmacological Effects

In addition to its antitumor properties, the compound has shown promise in neuropharmacology:

Summary of Findings

Biological ActivityIC50 (μM)Mechanism
Antitumor (MCF-7)23.2 - 49.9Induces apoptosis; causes cell cycle arrest
NeuropharmacologicalTBDPotential serotonin receptor modulation

Case Studies and Research Findings

Several case studies have highlighted the effectiveness of this compound:

  • Study on MCF-7 Cells : In vitro studies demonstrated that treatment led to a significant reduction in cell viability and increased apoptotic markers .
  • Animal Models : In vivo studies are necessary to evaluate the pharmacokinetics and therapeutic efficacy in animal models before clinical applications can be considered.

Q & A

Q. Basic: What synthetic routes are recommended for optimizing the yield of Ethyl 3-{[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate?

The synthesis typically involves multi-step reactions, including:

  • Sulfonylation : Coupling the benzothiophene-2-carboxylate core with a piperazine derivative under anhydrous conditions using dichloromethane or tetrahydrofuran as solvents .
  • Piperazine Substitution : Introducing the 2,4-dimethylphenyl group via nucleophilic substitution, requiring precise pH control (7.5–8.5) and temperatures of 60–80°C .
  • Esterification : Final ethyl ester formation using ethanol as both solvent and reactant, with catalytic acid (e.g., H₂SO₄) .
    Optimization Tips :
  • Monitor reaction progress via thin-layer chromatography (TLC) .
  • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) to minimize side products .

Q. Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions (e.g., piperazine ring protons at δ 2.5–3.5 ppm; benzothiophene aromatic protons at δ 7.0–8.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (458.59 g/mol) and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% by reverse-phase C18 columns, acetonitrile/water mobile phase) .

Q. Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in pharmacological studies (e.g., neuropharmacology vs. oncology) may arise from:

  • Assay Variability : Standardize in vitro binding assays (e.g., radioligand displacement for receptor affinity) using consistent cell lines (e.g., HEK293 for GPCRs) .
  • Metabolic Stability : Use liver microsome assays to assess compound degradation rates, which may explain divergent in vivo efficacy .
  • Structural Analogues : Compare activity with methyl ester derivatives (e.g., ), as ester groups influence bioavailability .

Q. Advanced: What computational methods are suitable for predicting the compound’s interaction with biological targets?

  • Molecular Docking : Use AutoDock Vina to model interactions with dopamine D2/D3 receptors (common targets for piperazine derivatives). Focus on sulfonyl group hydrogen bonding and benzothiophene π-π stacking .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for ≥100 ns to assess binding stability .
  • QSAR Modeling : Corrogate substituent effects (e.g., 2,4-dimethylphenyl vs. 4-chlorophenyl) on IC₅₀ values using datasets from analogous compounds .

Q. Advanced: How does the compound’s stability under varying pH and temperature conditions impact experimental design?

  • Thermogravimetric Analysis (TGA) : Reveals decomposition onset at ~200°C, requiring storage at ≤−20°C in inert atmospheres .
  • pH Stability : Hydrolyzes in alkaline conditions (pH >9); use neutral buffers (e.g., phosphate-buffered saline) for in vitro assays .
  • Light Sensitivity : Benzothiophene derivatives degrade under UV light; use amber glassware for handling .

Q. Advanced: What strategies are effective for structure-activity relationship (SAR) studies targeting the piperazine-sulfonyl moiety?

  • Substituent Scanning : Synthesize analogues with halogenated (e.g., 4-fluorophenyl) or electron-donating (e.g., methoxy) groups on the piperazine ring .
  • Bioisosteric Replacement : Replace sulfonyl with carbonyl or phosphonyl groups to modulate solubility and target affinity .
  • Pharmacophore Mapping : Identify critical hydrogen bond acceptors (sulfonyl oxygen) and hydrophobic regions (2,4-dimethylphenyl) via Schrödinger Phase .

Q. Advanced: How can researchers address low yields during the final esterification step?

  • Catalyst Screening : Test alternatives to H₂SO₄ (e.g., p-toluenesulfonic acid or Amberlyst-15) .
  • Solvent Optimization : Replace ethanol with toluene for azeotropic removal of water .
  • Reaction Monitoring : Use in-situ FTIR to detect ester carbonyl formation (~1740 cm⁻¹) and optimize reaction time .

Properties

IUPAC Name

ethyl 3-[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O4S2/c1-4-29-23(26)21-22(18-7-5-6-8-20(18)30-21)31(27,28)25-13-11-24(12-14-25)19-10-9-16(2)15-17(19)3/h5-10,15H,4,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYVFNYOGUWCUFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)N3CCN(CC3)C4=C(C=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.